molecular formula C7H8F5NO3 B6188055 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid CAS No. 2639437-17-3

3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid

Cat. No.: B6188055
CAS No.: 2639437-17-3
M. Wt: 249.14 g/mol
InChI Key: VUIGXUJXEQINQE-UHFFFAOYSA-N
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Description

3,3-difluoro-1-oxa-6-azaspiro[33]heptane, trifluoroacetic acid is a spiro compound that features a unique structure with both fluorine and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions to form the spiro structure. For instance, the preparation of N-protected 2-oxa-6-azaspiroheptane can be done in one or two steps, involving the reductive removal of protective groups .

Industrial Production Methods

Industrial production of this compound typically involves scalable and reliable synthetic procedures. These methods are designed to produce the compound in large quantities while maintaining high purity and yield. The use of advanced techniques and equipment ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluoro-1-azaspiro[3.3]heptane oxalic acid
  • 1-oxa-6-azaspiro[3.3]heptane trifluoroacetate

Uniqueness

3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid is unique due to its specific structural features, including the presence of both fluorine and oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

2639437-17-3

Molecular Formula

C7H8F5NO3

Molecular Weight

249.14 g/mol

IUPAC Name

3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7F2NO.C2HF3O2/c6-5(7)3-9-4(5)1-8-2-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7)

InChI Key

VUIGXUJXEQINQE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)C(CO2)(F)F.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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